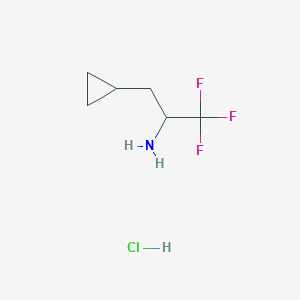

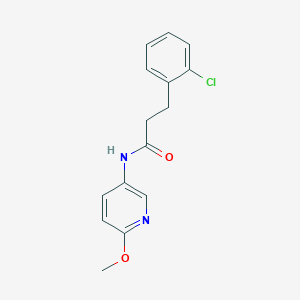

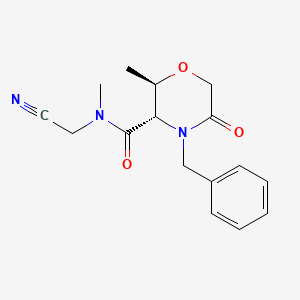

3-Cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds can be complex due to the inherent ring strain of the cyclopropane ring. Paper describes the synthesis of tris(dialkylamino)cyclopropenium salts, which involves the reaction of C3Cl5H with various amines. This method could potentially be adapted for the synthesis of "3-Cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride" by choosing appropriate starting materials and reaction conditions. Paper discusses the ring-opening cyclization of alkylidenecyclopropyl ketones with amines, which could be a relevant method if ketone precursors are available for the target compound. Paper details the intramolecular amination of cyclopropylmethyl cation, which could be a useful strategy for introducing the amine group into the cyclopropyl moiety.

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds is characterized by the three-membered ring, which imparts significant strain and influences reactivity. The trifluoromethyl group is highly electronegative and can affect the electron distribution within the molecule. Paper discusses the synthesis of all-cis-1,2,3-trifluorocyclopropanes, which are polar and conformationally rigid, properties that could be shared by "3-Cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride."

Chemical Reactions Analysis

Cyclopropyl groups can undergo various chemical reactions, often involving the opening of the strained ring. Paper describes a tandem hydroamination and cyclization reaction, which could be relevant for the synthesis of compounds with amine groups adjacent to a cyclopropane ring. Paper discusses the regioselective ring-opening of 1-aminocyclopropene intermediates, which could provide insights into the reactivity of the cyclopropyl group in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl-containing compounds are influenced by the ring strain and substituents. Paper provides an extensive analysis of the properties of tris(dialkylamino)cyclopropenium salts, including thermal stability, density, viscosity, and conductivity. These properties are likely to be relevant to "3-Cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride" due to the presence of similar structural motifs. Paper describes the crystal structure of a related compound, which could provide insights into the solid-state properties of the target compound.

科学的研究の応用

Chan-Lam Cyclopropylation

Cyclopropyl-heteroatom linkages are essential in medicinal chemistry. The use of potassium cyclopropyl trifluoroborate for Chan-Lam cyclopropylation provides a strategic method to synthesize cyclopropyl aryl ethers and cyclopropyl amine derivatives, useful in various chemical transformations (Derosa et al., 2018).

Synthesis of Ethynyl-Extended Cyclopropylamine

1-Ethynylcyclopropylamine, synthesized from cyclopropylacetylene, is a novel precursor in the production of ethynyl-extended 1-aminocyclopropanecarboxylic acids. These derivatives have potential applications in pharmaceutical and material sciences (Kozhushkov et al., 2010).

Cyclopropylation of Anilines and Amines

The copper-promoted N-cyclopropylation reaction of anilines and amines with cyclopropylboronic acid creates N-cyclopropyl derivatives, which are significant in the development of various bioactive molecules (Bénard et al., 2010).

Preparation of Cyclopropyl Amines

The formation of cyclopropyl amines through the reaction of enamines with aluminum carbenoids offers an advantageous alternative to traditional cyclopropanation methods. These amines are crucial in the synthesis of a wide range of compounds, especially in the pharmaceutical industry (Kadikova et al., 2015).

Deamination of Cyclopropylamines

Investigating the deamination reactions of cyclopropylamines can provide insights into the reactivity and stability of these compounds, relevant for their application in various chemical syntheses (Wiberg & Österle, 1999).

Enantioselective Synthesis

The enantioselective synthesis of aminocyclobutanes and aminocyclopropanes, using CuH-catalyzed hydroamination, highlights the importance of these structures in biologically active compounds. This method offers a controlled approach to create polysubstituted aminocyclobutanes and aminocyclopropanes with potential pharmaceutical applications (Feng et al., 2019).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

3-cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)3-4-1-2-4;/h4-5H,1-3,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQDCCPMDSSIDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3000394.png)

![3-(morpholine-4-carbonyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3000400.png)

![3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3000406.png)

![5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B3000412.png)

![3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine](/img/structure/B3000413.png)